2-(4-Chlorobenzyl)[1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
2-(4-Chlorobenzyl)[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a quinazoline ring, with a 4-chlorobenzyl group attached to the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzyl)[1,2,4]triazolo[1,5-c]quinazoline typically involves the cyclocondensation of 4-hydrazinoquinazoline with appropriate reagents. One common method includes the reaction of 4-hydrazinoquinazoline with carbon disulfide, followed by treatment with potassium ethylxanthogenate, leading to the formation of the desired triazoloquinazoline derivative . Another approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which provides an eco-friendly and efficient synthesis route .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as mentioned above. The use of microwave-assisted synthesis can be particularly advantageous for industrial applications due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobenzyl)[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction can yield the corresponding amines.
Scientific Research Applications
2-(4-Chlorobenzyl)[1,2,4]triazolo[1,5-c]quinazoline has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential anticancer, antimicrobial, and anti-inflammatory activities
Biological Studies: It has been investigated for its interactions with biological targets such as enzymes and receptors.
Material Science: The compound’s photophysical properties make it useful in the design of fluorescent materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzyl)[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. The compound can form hydrogen bonds and has high dipole moments, allowing it to interact with various biomolecular targets. It has been shown to possess affinity for adenosine and benzodiazepine receptors, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring structure but differ in the fused ring system.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a thiadiazine ring fused to the triazole ring.
Uniqueness
2-(4-Chlorobenzyl)[1,2,4]triazolo[1,5-c]quinazoline is unique due to its specific substitution pattern and the presence of the quinazoline ring, which imparts distinct biological activities and chemical properties compared to other triazole derivatives.
Properties
Molecular Formula |
C16H11ClN4 |
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Molecular Weight |
294.74 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C16H11ClN4/c17-12-7-5-11(6-8-12)9-15-19-16-13-3-1-2-4-14(13)18-10-21(16)20-15/h1-8,10H,9H2 |
InChI Key |
BYBSIHGVMUPDTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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